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Abstract

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible small molecule
inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor
receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] Developed by Shanghai Allist
Pharmaceuticals, Allitinib was designed to overcome acquired resistance to first-generation
reversible EGFR inhibitors, a significant challenge in the treatment of non-small cell lung
cancer (NSCLC) and other solid tumors.[3] This technical guide provides an in-depth overview
of the discovery, mechanism of action, synthesis pathway, and preclinical evaluation of
Allitinib, tailored for professionals in the field of drug development and oncology research.

Discovery and Rationale

The development of Allitinib was driven by the clinical need to address acquired resistance to
early EGFR tyrosine kinase inhibitors (TKIS) like gefitinib and erlotinib.[4] A primary mechanism
of this resistance is the emergence of secondary mutations in the EGFR kinase domain, most
notably the T790M "gatekeeper” mutation.[3] Allitinib was rationally designed as an anilino-
guinazoline derivative featuring an acrylamide moiety.[5] This reactive group enables the
compound to form a covalent bond with a conserved cysteine residue in the ATP-binding
pocket of EGFR (Cys797) and HER2 (Cys805), leading to irreversible inhibition of their kinase
activity.[4][6] This irreversible binding mechanism allows Allitinib to maintain inhibitory activity
against EGFR harboring the T790M resistance mutation.[3]
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Mechanism of Action

Allitinib exerts its anti-tumor effects by irreversibly inhibiting the kinase activity of EGFR and
HER2, two key members of the ErbB family of receptor tyrosine kinases.[3] Upon binding to the
ATP-binding site of these receptors, the acrylamide group of Allitinib acts as a Michael
acceptor, forming a covalent bond with the thiol group of a specific cysteine residue.[4] This
permanent inactivation of the kinase domain blocks downstream signaling pathways crucial for
cancer cell proliferation, survival, and metastasis, including the RAS/RAF/MEK/ERK and
PI3K/Akt/mTOR pathways.[4][5]

Signaling Pathway
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Step 1: Quinazoline Core Formation

Substituted Anthranilic Acid Formamide

N

4-Hydroxy-6-nitroquinazoline

SOCI2 or POCI3
Step 2: C‘;Iorination Step 3: Side Chain Attachment
4-Chloro-6-nitroquinazoline 3-Chloro-4-((3-fluorobenzyl)oxy)aniline

ucleophilic Aromatic Substitution

N-(4-(3-chloro-4-((3-fluorobenzyl)oxy)phenylamino)-6-nitroquinazoline

Fe/NH4Cl or H2/Pd-C

Step 4: Reductigyn of Nitro Group Step 5: Acrylation
N4-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazoline-4,6-diamine Acryloyl chloride
cylation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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